N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Indole Synthesis: The indole core is prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The benzodioxole intermediate is coupled with the indole core through a palladium-catalyzed C-N cross-coupling reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide
- **N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide
Uniqueness
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide stands out due to its specific combination of the benzodioxole and indole moieties, which confer unique chemical and biological properties. Its ability to target microtubules and induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapies .
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c23-18(21-13-5-6-16-17(10-13)26-11-25-16)7-8-20-19(24)15-9-12-3-1-2-4-14(12)22-15/h1-6,9-10,22H,7-8,11H2,(H,20,24)(H,21,23) |
InChI Key |
LDHKDOZNBRZGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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